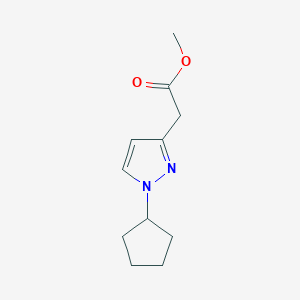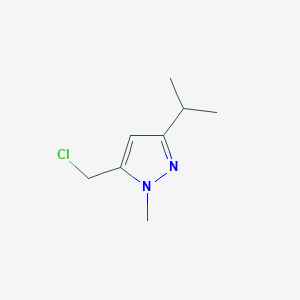![molecular formula C12H11F3N4 B15112564 4-Hydrazinyl-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B15112564.png)
4-Hydrazinyl-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-Methyl-2-(4-trifluoromethyl-phenyl)-pyrimidin-4-yl]-hydrazine: is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with a hydrazine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [6-Methyl-2-(4-trifluoromethyl-phenyl)-pyrimidin-4-yl]-hydrazine typically involves the reaction of 4-chloro-6-methyl-2-(4-trifluoromethyl-phenyl)pyrimidine with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes and receptors .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals .
Mécanisme D'action
The mechanism of action of [6-Methyl-2-(4-trifluoromethyl-phenyl)-pyrimidin-4-yl]-hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
2-Methyl-4-(4-trifluoromethyl)phenyl-5-thiazolyl: This compound shares the trifluoromethyl-phenyl group but has a thiazole ring instead of a pyrimidine ring.
Trifluoromethylpyridine: This compound contains a trifluoromethyl group attached to a pyridine ring, which imparts different chemical properties compared to the pyrimidine ring.
Uniqueness: The uniqueness of [6-Methyl-2-(4-trifluoromethyl-phenyl)-pyrimidin-4-yl]-hydrazine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and hydrazine groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H11F3N4 |
|---|---|
Poids moléculaire |
268.24 g/mol |
Nom IUPAC |
[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C12H11F3N4/c1-7-6-10(19-16)18-11(17-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,16H2,1H3,(H,17,18,19) |
Clé InChI |
FDFHCZXEXGVTAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine](/img/structure/B15112481.png)

![5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B15112484.png)
![2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15112488.png)
![1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B15112506.png)
![5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole](/img/structure/B15112510.png)
![5-Methyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15112517.png)
![N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B15112521.png)


![3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15112536.png)
![6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15112546.png)
![2-(4-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15112550.png)
![3-Fluoro-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B15112561.png)
